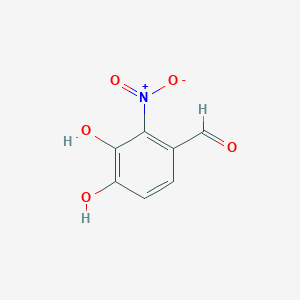

3,4-Dihydroxy-2-nitrobenzaldehyde

Vue d'ensemble

Description

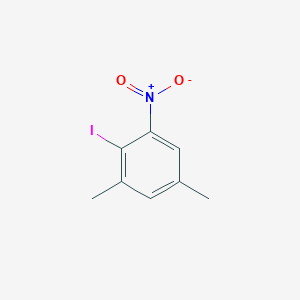

3,4-Dihydroxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H5NO5 and a molecular weight of 183.12 . It is a powder at room temperature .

Synthesis Analysis

A method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde involves reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride .Molecular Structure Analysis

The IUPAC name of this compound is 3,4-dihydroxy-2-nitrobenzaldehyde . The InChI code is 1S/C7H5NO5/c9-3-4-1-2-5 (10)7 (11)6 (4)8 (12)13/h1-3,10-11H .Chemical Reactions Analysis

3,4-Dihydroxy-2-nitrobenzaldehyde has been used as a chromophoric substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase . It has also been involved in a study of an enantioselective thioester aldol reaction, which was catalyzed by copper (II) triflate in the presence of a chiral bisoxazoline ligand .Physical And Chemical Properties Analysis

3,4-Dihydroxy-2-nitrobenzaldehyde is a powder at room temperature .Applications De Recherche Scientifique

Catalysis in Enantioselective Reactions

This compound has been used as an aldehyde component in enantioselective thioester aldol reactions, catalyzed by copper(II) triflate in the presence of a chiral bisoxazoline ligand .

Probing Enzymatic Mechanisms

It serves as a chromophoric substrate for probing the catalytic mechanism of enzymes such as horse liver alcohol dehydrogenase .

Structure-Based Drug Design

The molecular structure of 3,4-Dihydroxy-2-nitrobenzaldehyde is utilized in the study of biomolecule:ligand complexes, which is crucial for structure-based drug design and refinement of x-ray crystal complexes .

Synthesis of Organic Compounds

It may be involved in the synthesis of various organic compounds, including those with potential antibacterial activity as indicated by related research on nitrobenzaldehyde derivatives .

Mécanisme D'action

Target of Action

The primary target of 3,4-Dihydroxy-2-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines, leading to the production of uric acid . This makes XO a key target for the development of drugs for hyperuricemia and gout .

Mode of Action

DHNB inhibits the activity of XO in a time-dependent manner . It is a potent inhibitor of XO, with an IC₅₀ value of 3 μM . The mode of action of DHNB seems to be similar to allopurinol, a clinically used XO inhibitory drug . DHNB displays potent mixed-type inhibition of the activity of XO .

Biochemical Pathways

By inhibiting XO, DHNB disrupts the purine metabolism pathway, reducing the production of uric acid . This can help lower serum uric acid levels, which is beneficial in the treatment of conditions like hyperuricemia and gout .

Pharmacokinetics

It’s known that dhnb is a potent xo inhibitor even at low doses . More research would be needed to fully understand the ADME properties of DHNB and their impact on its bioavailability.

Result of Action

The inhibition of XO by DHNB leads to a decrease in uric acid production . In a mouse model of acute hyperuricemia, a moderate dose of DHNB effectively controlled the serum uric acid content and significantly inhibited serum XO activity .

Action Environment

It’s worth noting that dhnb has low toxicity and enhances therapeutic efficacy, even at low doses, in co-administration with allopurinol . This suggests that DHNB might have a favorable safety profile in various physiological environments.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3,4-dihydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICJHWULOYPREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564633 | |

| Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxy-2-nitrobenzaldehyde | |

CAS RN |

50545-37-4 | |

| Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2-Methoxyethoxy)pyridin-3-yl]methanol](/img/structure/B1610815.png)

![4-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1610819.png)